molecular formula C10H16N2 B1337176 1-N-tert-Butylbenzene-1,2-diamine CAS No. 28458-68-6

1-N-tert-Butylbenzene-1,2-diamine

Cat. No.: B1337176
CAS No.: 28458-68-6
M. Wt: 164.25 g/mol
InChI Key: MOEDDZLJZIHCHG-UHFFFAOYSA-N
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Description

1-N-tert-Butylbenzene-1,2-diamine is an organic compound with the molecular formula C10H16N2. It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group and two amino groups at the 1 and 2 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-N-tert-Butylbenzene-1,2-diamine can be synthesized through several methods. Another method involves the direct amination of tert-butylbenzene using ammonia or amines under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale nitration of tert-butylbenzene, followed by catalytic hydrogenation to introduce the amino groups. This process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-N-tert-Butylbenzene-1,2-diamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-N-tert-Butylbenzene-1,2-diamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • N-butylbenzene-1,2-diamine
  • tert-Butylbenzene
  • 1,4-Di-tert-butylbenzene

Comparison: 1-N-tert-Butylbenzene-1,2-diamine is unique due to the presence of both tert-butyl and amino groups on the benzene ring. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-N-tert-butylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEDDZLJZIHCHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442007
Record name 1-N-tert-Butylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28458-68-6
Record name 1-N-tert-Butylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of tert-butyl-(2-nitrophenyl)-amine (1.27 g, 6.5 mmol), 5% palladium on carbon (0.5 g), and sodium borohydride (0.49 g, 13.1 mmol) in tetrahydrofuran (20 mL) was added methanol (10 mL) in a dropwise manner. Upon completion of the reaction, it was filtered through a pad of Celite and the filtrate was poured into a saturated aqueous solution of ammonium chloride (50 mL), and extracted with ethyl acetate (50 mL). The organic layer was dried over anhydrous magnesium sulfate, concentrated in vacuo to give N-tert-butyl-benzene-1,2-diamine which was used in the next step without further purification. A solution of N-t-butyl-benzene-1,2-diamine (1.1 g, 6.7 mmol) and carbonyldiimidazole (1.63 g, 10 mmol) in anhydrous tetrahydrofuran (50 mL) was stirred at room temperature for 12 hours. Upon completion, the reaction was poured into a 1 N aqueous solution of hydrochloric acid (50 mL) and extracted with ethyl acetate (50 mL). The organic layer was dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product was purified via flash column chromatography (silica, 50% ethyl acetate in hexane) to give 1-tert-butyl-1,3-dihydro-benzimidazol-2-one as an off-white solid. MS (ES) m/z 191.1.
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